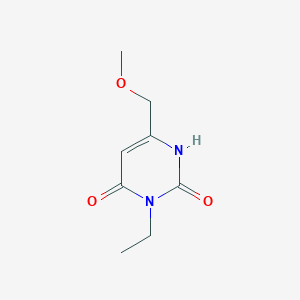
3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Ethyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 184.19 g/mol
- IUPAC Name : 3-ethyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione
Biological Activities
The biological activities of this compound have been explored through various studies. Key findings include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL for different strains .
Cytotoxic Effects
The compound has also been evaluated for its cytotoxicity against cancer cell lines:
- Hela and A549 Cells : The IC50 values for these cell lines were found to be 226 µg/mL and 242.52 µg/mL respectively, indicating moderate antiproliferative effects .
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in proliferation and apoptosis.
Case Studies
- Antimicrobial Screening : A study conducted on various derivatives of tetrahydropyrimidines found that modifications in the chemical structure significantly influenced their antimicrobial efficacy. The compound was noted for its ability to inhibit bacterial secretion systems which are critical for virulence in pathogens like E. coli .
- Cytotoxicity Assessment : In a comparative analysis of several pyrimidine derivatives, this compound showed promising results as a cytotoxic agent against cancer cells when tested alongside established chemotherapeutic agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 184.19 g/mol |
| Antimicrobial Activity (MIC) | 62.5 - 78.12 µg/mL |
| Cytotoxicity (IC50 Hela) | 226 µg/mL |
| Cytotoxicity (IC50 A549) | 242.52 µg/mL |
Eigenschaften
IUPAC Name |
3-ethyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-10-7(11)4-6(5-13-2)9-8(10)12/h4H,3,5H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSISUBGZCGTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















